3-Bromo-6-chloro-2-fluorobenzaldehyde

Description

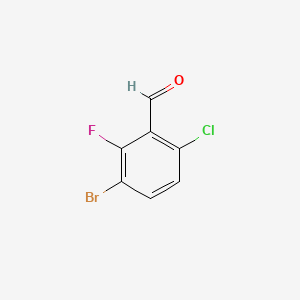

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFSWRXTSBYYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731482 | |

| Record name | 3-Bromo-6-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886615-30-1 | |

| Record name | 3-Bromo-6-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. Its purpose is to provide not just procedural data, but also the underlying scientific rationale for its synthesis, handling, and application, ensuring both safety and experimental success.

This compound is a tri-halogenated aromatic aldehyde, a class of compounds highly valued in modern organic synthesis for their versatility as chemical building blocks.[1][2] The specific arrangement of bromo, chloro, and fluoro substituents on the benzaldehyde core creates a unique electronic and steric profile, making it a strategic intermediate for constructing complex molecules with tailored properties, particularly in the pharmaceutical and material science sectors.[3]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrClFO | [1][4][5][7][9] |

| Molecular Weight | 237.46 g/mol | [1] |

| Boiling Point | 253 °C | [1][5] |

| Flash Point | 107 °C | [1][5] |

| Density | 1.779 g/cm³ | [1][5] |

| IUPAC Name | This compound | [3] |

| Appearance | Data not consistently available (often a solid) | |

| Storage Temperature | Room temperature, inert atmosphere, dark place | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of polysubstituted benzaldehydes like this one requires precise control over regioselectivity. While multiple routes are conceivable, a common and logical approach involves the selective halogenation of a less substituted precursor. The following protocol is a representative method based on established organic chemistry principles for such transformations.[2]

Conceptual Workflow: Synthesis via Directed Halogenation

The synthesis logically starts from a readily available fluorinated benzaldehyde. The fluorine atom at position 2 and the aldehyde group can direct subsequent halogenation steps.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is illustrative. Researchers must adapt it based on laboratory conditions and scale, always preceded by a thorough risk assessment.

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), dissolve 1 equivalent of 6-chloro-2-fluorobenzaldehyde in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). Cool the flask to 0-5 °C using an ice bath. Causality: An inert solvent is critical to prevent side reactions, and low temperature helps control the exothermicity of the halogenation reaction.

-

Catalyst Addition: Add a catalytic amount (0.05 eq.) of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃), to the stirred solution. Causality: The Lewis acid polarizes the bromine molecule, making it a more potent electrophile for aromatic substitution.

-

Bromination: From the dropping funnel, add a solution of 1.05 equivalents of bromine (Br₂) dissolved in the same inert solvent dropwise over 1-2 hours. Maintain the temperature below 10 °C throughout the addition. Causality: Slow, controlled addition is essential to manage the reaction rate, prevent over-bromination, and ensure safety.

-

Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Final Purification & Characterization: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound. Confirm the structure and purity using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.[3]

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. It serves as a versatile hub for generating a diverse array of more complex molecules.[3]

-

Aldehyde Group Transformations: The aldehyde functional group is a primary site for reactions. It can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄), or reduced to a primary alcohol with hydride reagents such as sodium borohydride (NaBH₄).[3] It can also undergo condensation reactions with amines to form Schiff bases, a key step in the synthesis of many bioactive molecules.[2]

-

Aromatic Ring Functionalization: The halogen substituents are not merely passive groups; they are handles for further modification. The bromine atom, in particular, is an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to building the complex scaffolds required in drug discovery.

Caption: Synthetic utility of this compound as a core scaffold.

This compound is a key intermediate in the synthesis of biologically active molecules for new drug development.[1] Its unique halogenated structure facilitates the creation of compounds with specific therapeutic properties.[1] In the field of material science, it is used to synthesize novel chromophores for developing nonlinear optical (NLO) materials.[3]

Safety, Handling, and Storage Protocols

Due to its reactive nature and irritant properties, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

-

Signal Word: Warning[10]

-

Hazard Statements:

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and clothing to prevent skin contact.[10][11]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[10]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust or fumes.[12] Do not eat, drink, or smoke when handling.[12] Wash hands thoroughly with soap and water after handling.[12] Contaminated work clothes should be laundered separately before reuse.[12]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[10][12] Keep away from incompatible materials and foodstuffs.[12] It is recommended to store in a dark place under an inert atmosphere.[1]

First Aid Measures

-

If in Eyes: Immediately rinse cautiously with fresh running water for several minutes, holding eyelids open.[10][12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]

-

If on Skin: Immediately flush skin and hair with running water and soap, if available.[12] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[10]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[10] If you feel unwell, seek medical help.[10]

-

If Swallowed: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.[12]

References

- Cas 886615-30-1, this compound | lookchem. [Link]

- This compound (C7H3BrClFO) - PubChemLite. [Link]

- This compound - AOBChem USA. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 886615-30-1 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 886615-30-1 [chemicalbook.com]

- 7. aobchem.com [aobchem.com]

- 8. 886615-30-1|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C7H3BrClFO) [pubchemlite.lcsb.uni.lu]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 3-Bromo-6-chloro-2-fluorobenzaldehyde is a key polyhalogenated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogens and a reactive aldehyde functionality, offers a powerful platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and material science. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its applications as a crucial intermediate in the development of novel therapeutic agents.

Introduction: The Strategic Importance of Polyhalogenated Synthons

Polyhalogenated aromatic compounds are of paramount importance in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen atoms provides several strategic advantages: they can modulate the lipophilicity and metabolic stability of a molecule, act as handles for further functionalization through various cross-coupling reactions, and influence the conformation and binding affinity of a drug candidate to its biological target. This compound is an exemplary member of this class of compounds, offering a unique combination of steric and electronic properties that make it a valuable tool for synthetic chemists.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective utilization in research and development.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrClFO | [1][2][3][4] |

| Molecular Weight | 237.45 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [N/A] |

| Boiling Point | 253 °C at 760 mmHg | [4] |

| Density | 1.779 g/cm³ | [4] |

| CAS Number | 886615-30-1 | [1][4] |

Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and a characteristic downfield signal for the aldehyde proton.

-

Aldehyde Proton (CHO): A singlet is anticipated around δ 10.3 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group and the adjacent electron-withdrawing halogen substituents.

-

Aromatic Protons: Two doublets are expected in the aromatic region (approximately δ 7.0-8.0 ppm). The coupling constants will be indicative of the ortho-relationship between the two aromatic protons. The precise chemical shifts will be influenced by the combined electronic effects of the bromo, chloro, and fluoro substituents.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 185-195 ppm, is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative halogens will exhibit characteristic chemical shifts and may show coupling with the fluorine atom. The carbon bearing the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde group.

-

C=O Stretch: A strong, sharp peak is expected in the region of 1700-1730 cm⁻¹. The exact frequency will be influenced by the electronic effects of the halogen substituents on the aromatic ring.

-

C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

C-Halogen Stretches: Absorptions corresponding to the C-Br, C-Cl, and C-F bonds will be present in the fingerprint region of the spectrum.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the electrophilic halogenation of a suitable benzaldehyde precursor. The following protocol is adapted from established methods for the synthesis of similar polyhalogenated benzaldehydes.[7][8]

Reaction Scheme

Caption: Synthetic route to this compound.

Step-by-Step Methodology

Materials:

-

2-Fluoro-6-chlorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Sodium bisulfite solution (aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-6-chlorobenzaldehyde (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred solution. In a separate beaker, dissolve N-Bromosuccinimide (1.1 equivalents) in dichloromethane and add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bisulfite, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of the aldehyde functional group and the halogen substituents on the aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and imines.

-

Wittig Reaction: The aldehyde can undergo olefination reactions with phosphorus ylides to form alkenes.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the aldehyde group and the halogen substituents activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being the most electronegative, is generally the most susceptible to displacement by a nucleophile.[9][10]

Caption: General mechanism for Nucleophilic Aromatic Substitution.

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors.[11][12][13]

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a heterocyclic core, and this compound can be used to construct these scaffolds. The aldehyde group can participate in condensation reactions to form heterocyclic rings, while the halogen atoms provide sites for further elaboration through cross-coupling reactions to explore structure-activity relationships.

A Versatile Building Block for Bioactive Heterocycles

Beyond kinase inhibitors, this compound serves as a starting material for a diverse range of bioactive heterocycles. The ability to selectively functionalize the different positions of the aromatic ring allows for the creation of a wide array of derivatives with potential applications in various therapeutic areas.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for medicinal and organic chemists. The synthetic protocol and spectroscopic analysis provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- (n.d.). 4 - Supporting Information.

- Amerigo Scientific. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C7H3BrClFO).

- PubChem. (n.d.). This compound | C7H3BrClFO | CID 59299457.

- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- ResearchGate. (n.d.). Mechanistic Study of Nucleophilic Fluorination Promoted by Tri- tert -Butanolamine.

- (n.d.). Direct Preparation of Bromoacetaldehyde Experimental Section.

- ResearchGate. (n.d.). (PDF) Editorial: Emerging heterocycles as bioactive compounds.

- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

- PubMed Central (PMC). (n.d.). Editorial: Emerging heterocycles as bioactive compounds.

- National Institutes of Health (NIH). (n.d.). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - this compound (C7H3BrClFO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C7H3BrClFO | CID 59299457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Polysubstituted Benzaldehyde

An In-depth Technical Guide to the Physical Properties of 3-Bromo-6-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring three distinct halogen atoms (bromine, chlorine, and fluorine) on a benzaldehyde scaffold, endows it with specific reactivity and makes it a valuable intermediate in the development of complex molecules.[1][2] Primarily utilized in the pharmaceutical and agrochemical sectors, a thorough understanding of its physical properties is not merely academic; it is fundamental to its effective handling, reaction optimization, and integration into synthetic workflows.[1] This guide provides a comprehensive overview of these properties, grounded in established data and practical, field-proven methodologies.

Core Physicochemical Characteristics

The physical properties of a chemical compound are a direct manifestation of its molecular structure. For this compound, the combination of a polar aldehyde group and multiple heavy, electronegative halogens dictates its physical state, boiling point, and density. These attributes are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886615-30-1 | [1][3][4][5] |

| Molecular Formula | C₇H₃BrClFO | [1][4][6] |

| Molecular Weight | 237.46 g/mol | [1] |

| Appearance | Data not consistently available; typically a solid. | [1] |

| Melting Point | Not Available (N/A) | [1] |

| Boiling Point | 253 °C | [1][7] |

| Density | 1.779 g/cm³ | [1][7] |

| Flash Point | 107 °C | [1][7] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | [1][8] |

Expert Analysis: Causality Behind the Physical Data

Understanding why this compound exhibits these properties is crucial for predicting its behavior in a laboratory setting.

-

High Boiling Point & Density: The presence of a bromine and a chlorine atom significantly increases the molecule's mass and van der Waals forces, contributing to a high boiling point of 253 °C and a density greater than water (1.779 g/cm³).[1][7] The polar carbonyl (C=O) and C-Halogen bonds also induce significant dipole-dipole interactions, further elevating the energy required to transition into the gaseous phase.

-

Solubility Profile (Inferred): While quantitative solubility data is not readily published, the molecular structure allows for a strong expert inference. The molecule possesses polar regions but lacks hydrogen bond donors (like -OH or -NH). Therefore, it is expected to have very low solubility in protic solvents like water. Conversely, its aromatic ring and halogen substituents suggest good solubility in common non-polar and polar aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate. This profile is critical for selecting appropriate solvent systems for chemical reactions and purification processes like chromatography or recrystallization.

-

Storage and Stability: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, a process often accelerated by light and atmospheric oxygen. The recommended storage conditions—"Keep in dark place, Inert atmosphere, Room temperature"—directly mitigate this degradation pathway, ensuring the compound's purity and reactivity are preserved over time.[1]

Protocols for Physical Property Verification

To ensure trustworthiness and reproducibility in research, physical properties must be verifiable. The following are standard, self-validating protocols for determining key characteristics of a solid organic compound like this compound.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a robust indicator of purity. A sharp, narrow melting range suggests a highly pure compound, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (if known). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation & Validation: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A narrow range validates the sample's purity.

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

This protocol establishes a practical solubility profile, which is essential for designing reaction and purification schemes.

Methodology:

-

Solvent Selection: Prepare test tubes with approximately 1 mL of various representative solvents (e.g., Water, Ethanol, Dichloromethane, Hexanes).

-

Sample Addition: Add a small, consistent amount (e.g., ~10 mg) of this compound to each test tube.

-

Initial Observation: Observe if the compound dissolves immediately at room temperature.

-

Agitation: Vigorously shake or vortex each tube for 30-60 seconds. Observe for dissolution.

-

Heating (Optional): If the compound is not soluble at room temperature, gently warm the test tube in a water bath to determine if solubility increases with temperature.

-

Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble." This systematic approach provides a reliable basis for solvent selection.

Caption: Workflow for Qualitative Solubility Assessment.

Safety, Handling, and Hazard Profile

Trustworthiness in the laboratory begins with safety. Based on available Safety Data Sheets (SDS), this compound must be handled with appropriate precautions.[9][10]

-

Hazard Statements:

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

Prevention: Avoid breathing dust/fumes.[9][10] Wash hands and exposed skin thoroughly after handling.[9] Use only outdoors or in a well-ventilated area.[9][10]

-

Personal Protection: Wear protective gloves, chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[9][10] If dust is generated or ventilation is inadequate, a full-face respirator should be used.[9][11]

-

Response: In case of skin contact, wash with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists or if you feel unwell.[9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[9] Store locked up.[9]

-

Conclusion: A Profile for Practical Application

This compound is more than a collection of atoms; it is a tool for chemical innovation. Its physical properties—a high boiling point, density greater than water, and characteristic solubility—are direct consequences of its unique molecular architecture. This guide provides the foundational data, expert interpretation, and validated protocols necessary for researchers and drug development professionals to utilize this versatile reagent safely, effectively, and with scientific integrity. By understanding and verifying these core properties, scientists can better predict the compound's behavior, optimize reaction conditions, and accelerate the development of novel chemical entities.

References

- Cas 886615-30-1, this compound | lookchem. [Link]

- This compound | C7H3BrClFO | CID 59299457 - PubChem - NIH. [Link]

- material safety data sheet - 3-bromo benzaldehyde 97%. [Link]

- This compound - AOBChem USA. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 886615-30-1 [smolecule.com]

- 3. This compound | 886615-30-1 [chemicalbook.com]

- 4. aobchem.com [aobchem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. This compound | C7H3BrClFO | CID 59299457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound 97% | CAS: 886615-30-1 | AChemBlock [achemblock.com]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-6-chloro-2-fluorobenzaldehyde

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of a diverse array of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring three distinct halogen atoms and a reactive aldehyde group, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of the bromine, chlorine, and fluorine atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, providing a versatile scaffold for medicinal chemistry and materials science. This guide provides a detailed exploration of the viable synthetic pathways to this key intermediate, offering in-depth mechanistic insights and actionable experimental protocols.

Retrosynthetic Analysis: Devising a Logical Approach

Two primary retrosynthetic disconnections are considered for the synthesis of this compound, each offering distinct advantages and challenges.

Caption: Retrosynthetic analysis of this compound.

Pathway 1 focuses on the late-stage introduction of the bromine atom via electrophilic aromatic substitution on a pre-existing 2-chloro-6-fluorobenzaldehyde scaffold. The success of this route hinges on the precise control of regioselectivity.

Pathway 2 involves the construction of the aldehyde functionality onto a pre-halogenated benzene ring, 1-bromo-4-chloro-2-fluorobenzene. This approach relies on the regioselective introduction of the formyl group, typically through an ortho-metalation strategy.

Pathway 1: Electrophilic Bromination of 2-Chloro-6-fluorobenzaldehyde

This pathway is predicated on the direct bromination of the commercially available 2-chloro-6-fluorobenzaldehyde. The key to this approach is understanding the directing effects of the substituents on the aromatic ring to predict and achieve the desired regioselectivity.

Mechanistic Rationale and Regioselectivity

The electrophilic bromination of 2-chloro-6-fluorobenzaldehyde is governed by the interplay of the directing effects of the three substituents:

-

Fluorine (-F): A weakly deactivating group that is ortho, para-directing due to its ability to donate a lone pair of electrons through resonance.

-

Chlorine (-Cl): Similar to fluorine, chlorine is a weakly deactivating, ortho, para-directing group.

-

Aldehyde (-CHO): A moderately deactivating group that is meta-directing due to its electron-withdrawing nature through both induction and resonance.

The positions on the benzene ring relative to the substituents are as follows:

-

Position 3: ortho to the fluorine and meta to the chlorine and aldehyde groups.

-

Position 4: para to the fluorine, meta to the aldehyde, and ortho to the chlorine.

-

Position 5: para to the chlorine and meta to the fluorine and aldehyde groups.

Considering these effects, the fluorine and chlorine atoms will direct the incoming electrophile (bromonium ion, Br+) to the positions ortho and para to themselves. The aldehyde group will direct to the positions meta to it. The position that is most activated (or least deactivated) will be the primary site of substitution.

The ortho, para-directing halogens will favor substitution at positions 3, 4, and 5. The meta-directing aldehyde will favor positions 3 and 5. The convergence of these directing effects on position 3 makes it the most probable site for bromination.

Caption: Analysis of directing effects for electrophilic bromination.

Experimental Protocol: Bromination of 2-Chloro-6-fluorobenzaldehyde

This protocol is adapted from a similar, well-established procedure for the bromination of 4-fluorobenzaldehyde.[4][5]

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Dichloromethane (DCM), anhydrous

-

Sodium bromide (NaBr)

-

Hydrochloric acid (HCl), 35%

-

Sodium hypochlorite (NaOCl) solution, 8%

-

Sodium sulfite solution, saturated

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mole of 2-chloro-6-fluorobenzaldehyde in 200 mL of dichloromethane.

-

Preparation of the Brominating Agent: In a separate beaker, dissolve 1.05 moles of sodium bromide in 120 mL of deionized water. While stirring, carefully add 120 mL of 35% hydrochloric acid. This in-situ generation of hydrobromic acid will react with the oxidizing agent to produce bromine.

-

Reaction Initiation: Combine the dichloromethane solution of the aldehyde and the aqueous acidic bromide solution in the reaction flask. Cool the mixture to 0-5 °C using an ice bath.

-

Addition of Oxidant: While vigorously stirring the biphasic mixture, add 1.05 moles of 8% sodium hypochlorite solution dropwise via a dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. The sodium hypochlorite oxidizes the bromide to bromine in situ.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, monitoring the progress by TLC or GC.

-

Quenching and Phase Separation: Quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess bromine. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2-Chloro-6-fluorobenzaldehyde |

| Key Reagents | NaBr, HCl, NaOCl |

| Solvent | Dichloromethane |

| Temperature | 0-10 °C, then RT |

| Purity (Anticipated) | >98% after purification |

Pathway 2: Ortho-metalation and Formylation of 1-Bromo-4-chloro-2-fluorobenzene

This alternative pathway constructs the aldehyde functionality onto a pre-functionalized aromatic ring. The success of this route relies on the regioselective deprotonation at the position ortho to the fluorine atom, followed by quenching with a suitable formylating agent.

Mechanistic Rationale and Regioselectivity

The ortho-directing ability of substituents in lithiation reactions is a well-established phenomenon. In the case of 1-bromo-4-chloro-2-fluorobenzene, the fluorine atom is a potent ortho-directing group for lithiation. The strong electronegativity of fluorine polarizes the C-H bond ortho to it, increasing its acidity and making it susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi), often in the presence of a bulky amine base like 2,2,6,6-tetramethylpiperidine (TMP) to prevent competing reactions.

The deprotonation is expected to occur selectively at the C3 position, which is ortho to the fluorine and meta to the chlorine and bromine atoms. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Caption: Workflow for the synthesis via ortho-metalation and formylation.

Experimental Protocol: Formylation of 1-Bromo-4-chloro-2-fluorobenzene

This protocol is based on a closely related procedure for the synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde as described in US Patent 9,850,229 B2.

Materials:

-

1-Bromo-4-chloro-2-fluorobenzene

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry ice/acetone bath

Procedure:

-

Preparation of the Reaction Vessel: Under an inert atmosphere of argon or nitrogen, charge a dry, three-necked round-bottom flask with 2,2,6,6-tetramethylpiperidine (1.1 equivalents) and anhydrous THF.

-

Formation of Lithium Tetramethylpiperidide (LTMP): Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, and stir the mixture for 30 minutes at this temperature.

-

Ortho-lithiation: To the freshly prepared LTMP solution, add a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (1.5 equivalents) dropwise to the aryllithium solution at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

| Parameter | Value |

| Starting Material | 1-Bromo-4-chloro-2-fluorobenzene |

| Key Reagents | n-BuLi, 2,2,6,6-Tetramethylpiperidine, DMF |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to RT |

| Purity (Anticipated) | >99% after purification |

Conclusion and Outlook

Both of the detailed synthetic pathways offer viable and robust methods for the preparation of this compound. The choice between the two routes will likely depend on the availability and cost of the starting materials, as well as the specific scale and equipment available in the laboratory.

Pathway 1 is attractive due to the commercial availability of 2-chloro-6-fluorobenzaldehyde and the operational simplicity of electrophilic bromination. However, careful control of the reaction conditions is crucial to ensure the desired regioselectivity and to minimize the formation of isomeric byproducts.

Pathway 2 provides a highly regioselective approach to the target molecule, driven by the strong ortho-directing effect of the fluorine atom in the lithiation step. This method may be preferred when high purity is paramount, although it requires strict anhydrous and inert atmosphere techniques.

The continued development of efficient and scalable syntheses for highly functionalized intermediates like this compound is of significant importance to the advancement of drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists in their pursuit of novel and impactful chemical entities.

References

- CN109912396B. (2021, June 21). Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.

- Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. Buy this compound | 886615-30-1 [smolecule.com]

- 2. PubChemLite - this compound (C7H3BrClFO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C7H3BrClFO | CID 59299457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

Systematic Nomenclature and Chemical Context of 3-Bromo-6-chloro-2-fluorobenzaldehyde

An In-Depth Technical Guide:

Abstract

3-Bromo-6-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its utility in the development of novel pharmaceutical and agrochemical agents stems from the unique electronic and steric properties conferred by its specific halogenation pattern.[1][2] An unambiguous understanding of its structure is paramount for clear communication in research, development, and regulatory contexts. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming such complex molecules. This guide provides an in-depth deconstruction of the IUPAC nomenclature for this compound, outlines its physicochemical properties, presents a representative synthetic protocol, and explores its broader significance for its target audience of chemical science professionals.

Foundational Principles of IUPAC Nomenclature for Aromatic Aldehydes

The systematic naming of an organic compound is a logical process based on a hierarchical set of rules designed to generate a unique name for any given structure.[3] For polysubstituted benzene derivatives like the topic compound, three core principles are paramount.

-

Identification of the Parent Compound : Many substituted benzenes have common names that are adopted by IUPAC as the parent name for a more complex structure.[4][5] For compounds containing a benzene ring bonded to a formyl group (-CHO), "benzaldehyde" is the accepted parent name.[4][6][7] This parent name forms the base of the final IUPAC name.

-

Priority of Functional Groups : When a molecule contains multiple functional groups, a priority system determines which group defines the parent compound and receives the suffix in the name.[6][8] The aldehyde group (-CHO) holds a higher priority than halogen substituents (-F, -Cl, -Br, -I).[9][10][11] Consequently, the molecule is named as a substituted benzaldehyde, with the halogens treated as prefixes.

-

Numbering of Polysubstituted Rings : For polysubstituted benzenes, numerical locants are used to define the exact position of each substituent.[7] The carbon atom of the benzene ring attached to the principal functional group is assigned as locant 1 (C1).[12] The ring is then numbered to assign the lowest possible set of locants to the remaining substituents. If two different numbering directions result in the same lowest locant set, alphabetical precedence of the substituents is used to assign the lowest number to the group cited first in the name.[13]

Systematic Derivation of the IUPAC Name: A Step-by-Step Analysis

Applying the foundational principles allows for a logical derivation of the name "this compound".

-

Parent Compound Identification : The structure consists of a benzene ring with an aldehyde (-CHO) group. This core structure is recognized by IUPAC as benzaldehyde .

-

Locant Assignment (C1) : The carbon atom of the benzene ring directly bonded to the aldehyde group is designated C1 .

-

Lowest Locant Set Determination : The ring must be numbered from C1 to give the three halogen substituents—fluoro (F), bromo (Br), and chloro (Cl)—the lowest possible numerical positions.

-

Path A (Clockwise Numbering) : This places the substituents at positions 2 (Fluoro), 3 (Bromo), and 6 (Chloro) . The resulting locant set is {2, 3, 6}.

-

Path B (Counter-Clockwise Numbering) : This places the substituents at positions 2 (Chloro), 5 (Bromo), and 6 (Fluoro) . The resulting locant set is {2, 5, 6}.

-

-

Locant Set Comparison : To determine the correct path, the sets are compared term by term. The set {2, 3, 6} is lower than {2, 5, 6} because at the first point of difference (the second locant), 3 is lower than 5. Therefore, Path A with locants 2, 3, and 6 is correct.

-

Alphabetical Ordering of Substituents : The substituent prefixes are alphabetized: Bromo , Chloro , Fluoro .

-

Final Name Assembly : The alphabetized prefixes, preceded by their assigned locants, are placed before the parent name. This results in the final, unambiguous IUPAC name: This compound .

The logical workflow for this nomenclature derivation is visualized in the diagram below.

Caption: Logical workflow for deriving the IUPAC name.

Physicochemical Properties and Identification

A summary of key identifiers and properties for this compound is provided below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | (Self-derived) |

| CAS Number | 886615-30-1 | [14][15][16] |

| Molecular Formula | C₇H₃BrClFO | [1][17][18] |

| Molecular Weight | 237.45 g/mol | [19][20] |

| Appearance | Typically a white to off-white solid | [21] |

| Melting Point | 107 °C | [14] |

| Boiling Point | 253 °C | [14] |

| InChI Key | WFFSWRXTSBYYKP-UHFFFAOYSA-N | [17] |

| SMILES | C1=CC(=C(C(=C1Cl)C=O)F)Br | [17] |

Synthetic Context and Experimental Protocol

This compound is not a naturally occurring compound; it is a synthetic intermediate. Its synthesis generally involves the selective halogenation of a less substituted benzaldehyde precursor. The protocol described below is a representative method for the electrophilic bromination of a halogenated aromatic compound, illustrating the fundamental chemistry involved in creating such molecules.

Representative Protocol: Electrophilic Bromination of a Halogenated Benzaldehyde Derivative

This protocol is adapted from established methods for the synthesis of brominated benzaldehydes and is presented for educational and illustrative purposes.[22] It demonstrates an in situ generation of the electrophilic bromine species.

Principle: This synthesis is based on electrophilic aromatic substitution. An electrophile (Br⁺) is generated in situ from sodium bromide via oxidation. This electrophile then attacks the electron-rich benzene ring. The existing substituents on the ring direct the position of the incoming bromine atom.

Materials:

| Reagent/Solvent | Molar Eq. | Purpose |

| 2-Chloro-6-fluorobenzaldehyde | 1.0 | Starting Material |

| Sodium Bromide (NaBr) | 1.05 | Bromide Source |

| Dichloromethane (DCM) | - | Organic Solvent |

| Hydrochloric Acid (HCl, 35%) | - | Acidic Medium |

| Sodium Hypochlorite (NaOCl, 8%) | 1.05 | Oxidant (generates Br⁺ from Br⁻) |

| Deionized Water | - | Aqueous Solvent |

| Sodium Bicarbonate (Sat. Soln) | - | Neutralizing Wash |

| Brine (Sat. NaCl Soln) | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate | - | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the starting material (e.g., 2-chloro-6-fluorobenzaldehyde, 1.0 eq) in dichloromethane.

-

Scientist's Note: DCM is chosen as the solvent because it is relatively inert to the reaction conditions and effectively dissolves the organic starting material.

-

-

Preparation of Brominating Medium: In a separate beaker, dissolve sodium bromide (1.05 eq) in deionized water and carefully add hydrochloric acid while stirring. Cool the mixture in an ice bath.

-

Rationale: This creates an acidic aqueous solution containing the bromide ions (Br⁻) that will be oxidized to generate the electrophile.

-

-

Reaction Initiation: Transfer the aqueous bromide solution to the reaction flask containing the starting material. Begin vigorous stirring to create an emulsion between the organic and aqueous phases. Maintain the temperature at 20-25 °C.

-

Expertise Insight: Efficient mixing is critical in this biphasic system to ensure the reactants in different phases can interact at the interface.

-

-

Generation of Electrophile: Slowly add the sodium hypochlorite solution (1.05 eq) dropwise to the stirred mixture over 1 hour via the dropping funnel. Monitor the internal temperature to ensure it does not exceed 30 °C.

-

Causality: The hypochlorite acts as the oxidant, converting Br⁻ to electrophilic Br⁺ (or a Br₂ intermediate). The slow, dropwise addition controls the rate of this exothermic reaction, preventing the formation of byproducts and ensuring safety.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours, or until reaction completion is confirmed by a suitable method (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Work-up and Isolation: a. Cease stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer. b. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid), deionized water, and finally, brine. c. Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

References

- Lievens, J. (2012). Intermediate IUPAC Nomenclature VII: Benzenes. University of California, Davis. Available at: [Link] (Note: Direct file link was unavailable, linking to the host).

- BYJU'S. (n.d.). IUPAC Nomenclature Functional Group Priority Order.

- MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature.

- Ahn, S. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks.

- eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature.

- Cortes, S. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Chemistry LibreTexts.

- Hunt, I. (n.d.). Polysubstituted benzenes. University of Calgary.

- JoVE. (n.d.). Nomenclature of Aromatic Compounds with Multiple Substituents.

- Chemistry LibreTexts. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes.

- OpenOChem Learn. (n.d.). Nomenclature.

- Chemistry LibreTexts. (2019). 15.3: Nomenclature of Benzene Derivatives.

- The Organic Chemistry Tutor. (2023). IUPAC Nomenclature of Aldehydes | Naming Rules. YouTube.

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- PubChemLite. (n.d.). This compound (C7H3BrClFO).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- IUPAC. (2020). Brief Guide to the Nomenclature of Organic Chemistry.

- Vedantu. (n.d.). Organic Chemistry – Specific Name Reactions.

- Pearson. (n.d.). Name the following benzene derivatives according to IUPAC rules.

- LookChem. (n.d.). Cas 886615-30-1, this compound.

- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.

Sources

- 1. Buy this compound | 886615-30-1 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. iupac.org [iupac.org]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 8. egpat.com [egpat.com]

- 9. youtube.com [youtube.com]

- 10. medlifemastery.com [medlifemastery.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nomenclature | OpenOChem Learn [learn.openochem.org]

- 14. echemi.com [echemi.com]

- 15. manchesterorganics.com [manchesterorganics.com]

- 16. This compound | 886615-30-1 [chemicalbook.com]

- 17. PubChemLite - this compound (C7H3BrClFO) [pubchemlite.lcsb.uni.lu]

- 18. This compound | C7H3BrClFO | CID 59299457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemscene.com [chemscene.com]

- 20. keyorganics.net [keyorganics.net]

- 21. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 22. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 23. 1114809-11-8|3-Bromo-2-chloro-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 24. 886615-30-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

1H NMR spectrum of 3-Bromo-6-chloro-2-fluorobenzaldehyde

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-chloro-2-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document will delve into the theoretical prediction of the spectrum, including chemical shifts and coupling constants, based on the compound's unique substitution pattern. Furthermore, it will lay out a detailed, field-proven protocol for the preparation, acquisition, and processing of a high-resolution ¹H NMR spectrum, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and purity assessment.

Introduction: The Structural Significance of this compound

This compound (C₇H₃BrClFO) is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1][2][3][4][5][6] Its value lies in the strategic placement of four distinct functional groups—an aldehyde, and three different halogens—on the benzene ring. This arrangement provides multiple reactive sites for further chemical transformations, making it a versatile building block for more complex molecules.

Given its role as a critical intermediate, confirming the precise structure and purity of this compound is paramount. ¹H NMR spectroscopy stands as an indispensable tool for this purpose, offering detailed insights into the electronic environment of each proton in the molecule.[7] This guide will first predict the ¹H NMR spectrum by dissecting the electronic effects of the substituents and then provide a robust experimental workflow for empirical verification.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

The structure of this compound presents a simple yet informative ¹H NMR spectrum, with three distinct proton signals. The analysis below is based on fundamental NMR principles, including the effects of electronegativity, resonance, and spin-spin coupling.[8][9]

Figure 1: Structure of this compound with Proton Numbering

Chemical Shift (δ) Predictions

The chemical shift of a proton is dictated by its local electronic environment. In this molecule, the powerful electron-withdrawing nature of the aldehyde and halogen substituents will shift all proton signals downfield.

-

Aldehyde Proton (H-α): The proton attached to the carbonyl carbon is significantly deshielded due to the strong electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the C=O double bond. This results in a characteristic chemical shift in the far downfield region, typically between 9.5 and 10.5 ppm .[10]

-

Aromatic Protons (H-4 and H-5): These two protons reside on the aromatic ring and are subject to the combined electronic effects of all four substituents.

-

H-4: This proton is ortho to the bromine atom, meta to the chlorine and aldehyde groups, and meta to the fluorine atom. The primary deshielding influence comes from the ortho bromine.

-

H-5: This proton is ortho to the chlorine atom, meta to the bromine and fluorine atoms, and para to the electron-withdrawing aldehyde group. The ortho chlorine and para aldehyde group will both contribute significantly to its deshielding.

Considering these effects, H-5 is predicted to be further downfield than H-4 due to the cumulative deshielding from the ortho chlorine and the para aldehyde group.

-

Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, leading to the splitting of NMR signals.

-

Aldehyde Proton (H-α): This proton has no adjacent protons. While very weak long-range coupling (e.g., ⁵J) to H-5 might occur, it is typically not resolved. Therefore, the aldehyde proton is expected to appear as a singlet (s) .

-

Aromatic Protons (H-4 and H-5):

-

H-H Coupling: H-4 and H-5 are ortho to each other, resulting in a strong three-bond coupling (³JHH). This will split both the H-4 and H-5 signals into doublets. The typical range for an ortho coupling constant in a benzene ring is 6-10 Hz .[11][12]

-

H-F Coupling: The ¹⁹F nucleus also has a spin of I = 1/2 and will couple with the nearby protons.

-

H-4 is meta to the fluorine atom, leading to a four-bond coupling (⁴JHF), typically in the range of 4-8 Hz .

-

H-5 is para to the fluorine atom, resulting in a five-bond coupling (⁵JHF), which is generally smaller, around 0-3 Hz .[13]

-

Therefore, the signal for H-4 will be a doublet of doublets (dd) due to coupling with both H-5 and the fluorine atom. The signal for H-5 will also appear as a doublet of doublets (dd) , though the smaller para H-F coupling might be less resolved.

-

Predicted Data Summary

The predicted ¹H NMR spectral data for this compound is summarized in the table below.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-α | 9.5 – 10.5 | s (singlet) | N/A |

| H-5 | 7.6 – 8.0 | dd (doublet of doublets) | ³JH4-H5 ≈ 8.0, ⁵JH5-F ≈ 2.0 |

| H-4 | 7.4 – 7.8 | dd (doublet of doublets) | ³JH4-H5 ≈ 8.0, ⁴JH4-F ≈ 6.0 |

graph "Spin_Coupling_Diagram" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];// Define Nodes with high contrast colors H_alpha [label="H-α", fillcolor="#EA4335", pos="1,3!"]; H4 [label="H-4", fillcolor="#4285F4", pos="3,1!"]; H5 [label="H-5", fillcolor="#34A853", pos="1,1!"]; F [label="F", fillcolor="#FBBC05", pos="3,3!"];

// Define Edges (Couplings) H4 -- H5 [label="³JHH ≈ 8 Hz", len=1.5]; H4 -- F [label="⁴JHF ≈ 6 Hz", style=dashed, len=1.5]; H5 -- F [label="⁵JHF ≈ 2 Hz", style=dotted, len=1.5]; }

Caption: Spin-spin coupling network in this compound.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps is crucial for ensuring the accuracy and reliability of the spectral data.[14]

Sample Preparation

Proper sample preparation is the foundation of a high-quality NMR spectrum.[7] Contaminants, solid particles, or improper concentration can lead to poor resolution and distorted baselines.[15][16][17]

Methodology:

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[16][17]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[18] Ensure the solvent is of high purity.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[15] Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be homogeneous and free of any particulate matter.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[16]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particles.[16][17]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Instrument Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | zg30 or similar | A standard 30-degree pulse sequence for quantitative analysis. |

| Number of Scans (NS) | 16 | Provides a good signal-to-noise ratio for a sample of this concentration. |

| Spectral Width (SW) | 16 ppm | Encompasses the expected chemical shift range from TMS to the aldehyde proton. |

| Acquisition Time (AQ) | ~2.0 s | Ensures adequate resolution of signals. |

| Relaxation Delay (D1) | 2.0 s | Allows for nearly complete relaxation of protons between scans, crucial for accurate integration. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |

Data Processing

Raw NMR data is recorded as a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum.[19][20]

Processing Workflow:

-

Fourier Transformation (FT): The FID (time-domain signal) is converted into the spectrum (frequency-domain signal) using a Fourier transform algorithm.[20]

-

Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape, which is essential for accurate integration.[20][21]

-

Baseline Correction: A polynomial function is applied to flatten the baseline of the spectrum, removing any broad distortions.[20][21]

-

Referencing: The spectrum is calibrated by setting the TMS signal to exactly 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal. For this compound, the expected integration ratio for H-α : H-5 : H-4 would be 1:1:1.

Caption: Standardized workflow for NMR sample analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. The predictive analysis, based on established principles of chemical shifts and coupling constants, indicates a spectrum characterized by a downfield aldehyde singlet and two distinct doublet of doublets in the aromatic region. The provided experimental protocol offers a robust and reliable method for acquiring high-quality spectral data, enabling researchers to confidently confirm the identity and purity of this important synthetic intermediate.

References

- NMR Sample Preparation: The Complete Guide.

- NMR Sample Preparation.

- FT-NMR Sample Prepar

- Sample Preparation. University of California, Riverside. [Link]

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

- NMR Spectroscopy: D

- NMR Data Processing. Encyclopedia of Magnetic Resonance. [Link]

- SOP data acquisition - R-NMR. R-NMR Consortium. [Link]

- How Do You Process NMR Data? Chemistry For Everyone - YouTube. [Link]

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

- NMR data handling and (pre-)processing. The MetaRbolomics book. [Link]

- Supporting Information for publications. Various. Note: This is a general reference to supplementary materials in organic chemistry journals which often contain raw spectral data.

- Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

- This compound. AOBChem USA. [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Coupling constant in proton-NMR continued. YouTube. [Link]

- Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

- NMR Coupling Constants.

- This compound (C7H3BrClFO). PubChemLite. [Link]

- This compound. PubChem - NIH. [Link]

- ¹H NMR Chemical Shifts.

- ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds. Modgraph. [Link]

- Lecture 3: Coupling Constants. Eugene E. Kwan, Harvard University. [Link]

Sources

- 1. Buy this compound | 886615-30-1 [smolecule.com]

- 2. aobchem.com [aobchem.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. PubChemLite - this compound (C7H3BrClFO) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C7H3BrClFO | CID 59299457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. faculty.washington.edu [faculty.washington.edu]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. depts.washington.edu [depts.washington.edu]

- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

Navigating Nucleophilic Attack: A Technical Guide to the Reactivity of 3-Bromo-6-chloro-2-fluorobenzaldehyde

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of 3-Bromo-6-chloro-2-fluorobenzaldehyde with various nucleophiles. This polysubstituted aromatic aldehyde is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its reactivity profile is paramount for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential. This guide elucidates the core principles governing its reactions, focusing on the interplay between nucleophilic aromatic substitution (SNAr) and nucleophilic addition to the carbonyl group. We will explore the factors influencing regioselectivity and chemoselectivity, providing field-proven insights and detailed experimental protocols to enable predictable and efficient synthetic outcomes.

Introduction: The Unique Electronic Landscape of this compound

This compound presents a fascinating case study in aromatic reactivity. The benzene ring is adorned with three distinct halogen atoms and a powerful electron-withdrawing aldehyde group. This substitution pattern creates a highly electron-deficient aromatic system, primed for nucleophilic attack.[2][3] The aldehyde group, positioned ortho to the fluorine and meta to the bromine and chlorine, exerts a strong -I (inductive) and -M (mesomeric) effect, further activating the ring towards nucleophilic aromatic substitution.

The key to understanding the reactivity of this molecule lies in appreciating the dual nature of its electrophilic sites: the aromatic carbons bearing the halogen leaving groups and the carbonyl carbon of the aldehyde. This duality introduces a competitive landscape where both SNAr and nucleophilic addition reactions are possible, and the outcome is dictated by a subtle interplay of factors including the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the substrate.

The Dueling Pathways: Nucleophilic Aromatic Substitution (SNAr) vs. Nucleophilic Addition

The reactivity of this compound with nucleophiles is primarily governed by two competing pathways:

-

Nucleophilic Aromatic Substitution (SNAr): In this addition-elimination mechanism, a nucleophile attacks an aromatic carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The subsequent departure of the leaving group restores the aromaticity of the ring. The presence of strong electron-withdrawing groups, such as the aldehyde and the halogens themselves, is crucial for stabilizing the negatively charged intermediate and facilitating this reaction.[2][3]

-

Nucleophilic Addition to the Carbonyl Group: The aldehyde functional group is inherently electrophilic and susceptible to attack by nucleophiles. This reaction typically leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.[4]

The following diagram illustrates these competing pathways:

Figure 1: Competing reaction pathways for this compound with a nucleophile.

Regioselectivity in Nucleophilic Aromatic Substitution: Predicting the Site of Attack

A critical question in the SNAr reactions of this compound is which of the three halogen atoms will be preferentially displaced. The general order of leaving group ability in SNAr reactions is often cited as F > Cl > Br > I.[5] This is counterintuitive when considering bond strengths but is explained by the fact that the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[2]

However, in polyhalogenated systems, other factors come into play. A study on the regioselective SNAr of 2,3,6-trifluoro-4-bromo-benzaldehyde with sodium methoxide provides valuable insights.[6] This study demonstrated that while the fluorine atoms were more labile than bromine, the reaction was highly selective for the displacement of the fluorine at the C2 position. This selectivity was attributed to the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) lobe at the C2 position.

For this compound, we can extrapolate a similar rationale. The fluorine at the C2 position is ortho to the activating aldehyde group, which will significantly lower the energy of the transition state for nucleophilic attack at this position. Therefore, it is highly probable that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the fluoride ion.

Chemoselectivity: The Aldehyde's Influence

The presence of the aldehyde group introduces a significant chemoselectivity challenge. Strong, hard nucleophiles may preferentially attack the carbonyl carbon, leading to addition products. Conversely, softer nucleophiles and conditions that favor SNAr (e.g., aprotic polar solvents) will favor substitution on the aromatic ring.